molecular formula C8H5D4NO2 B196385 Paracetamol-d4 CAS No. 64315-36-2

Paracetamol-d4

Cat. No. B196385
CAS RN: 64315-36-2
M. Wt: 155.19 g/mol
InChI Key: RZVAJINKPMORJF-QFFDRWTDSA-N
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Description

Paracetamol-d4, also known as Acetaminophen-d4, is a variant of the popular analgesic and antipyretic drug Paracetamol . The “d4” in its name refers to the presence of four deuterium atoms in its molecular structure . It is often used as an internal standard for the quantification of Paracetamol .


Synthesis Analysis

The synthesis of Paracetamol involves a two-step process that illustrates the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction . The reaction starts with a nitration reaction of acetanilide to form p-nitro acetanilide, followed by a reduction of the final product to produce p-amino acetanilide, creating a diazonium salt which then reacts with 10% of 2.5 M sodium hydroxide .


Molecular Structure Analysis

Paracetamol-d4 has a molecular formula of C8H5D4NO2 . The molecule is extensively conjugated: the lone pair on the hydroxyl oxygen, the benzene pi cloud, the nitrogen lone pair, the p orbital on the carbonyl carbon, and the lone pair on the carbonyl oxygen are all conjugated . The benzene ring is highly reactive toward electrophilic aromatic substitution by the presence of two activating groups .


Chemical Reactions Analysis

Paracetamol-d4, like its non-deuterated counterpart, is involved in various chemical reactions. A practical class, the two-step synthesis of paracetamol, has been devised to illustrate the electrophilic reactivities of carbonyls . A new and easy method of Paracetamol synthesis involves a diazotization reaction .


Physical And Chemical Properties Analysis

Paracetamol-d4 has a molecular weight of 155.19 g/mol . It has a complex structure with several functional groups, including a phenolic hydroxyl group and an amide group . The physical and chemical properties of Paracetamol have been evaluated for mass uniformity, friability, hardness, content uniformity, and dissolution rate .

Scientific Research Applications

  • Environmental Monitoring : Paracetamol, due to its widespread use, has been increasingly found in natural environments like water and soil. Studies have focused on monitoring its concentration in water and treating polluted effluents. For instance, an integrated approach involving electrochemical sensors and water treatment technologies has been used for environmental application on paracetamol control (Henrique et al., 2020).

  • Mechanism of Action : Despite its extensive use, the exact mechanism of action of paracetamol remains largely unknown. Research has explored various theories, including inhibition of CNS cyclooxygenase enzymes and its interaction with the endocannabinoid and serotonergic pathways (Ayoub, 2021).

  • Biodegradation and Utilization : Studies on the degradation of paracetamol by bacterial strains, such as Pseudomonas moorei, have been conducted to understand its biodegradation mechanism and design effective wastewater treatment systems (Żur et al., 2018).

  • Analytical Methodologies : Various methods, including electrochemical and voltammetric techniques, have been developed for the quantitative determination of paracetamol in different matrices. These methods are crucial for drug assay and quality control, especially considering the toxic effects of overdose (Kumar & Letha, 1997).

  • Toxicity Studies : Research on the toxicity of paracetamol includes exploring its effects on human epidermal melanocytes, indicating potential roles in undesirable side effects due to accumulation in pigmented tissues (Wrześniok et al., 2016).

  • Cyto-Genotoxicity Assessment : The evaluation of paracetamol's cyto-genotoxic effects on freshwater invertebrates, such as Daphnia magna, has been conducted to understand its impact on aquatic life (Liu, Ding, & Nie, 2019).

  • Pharmacokinetics and Metabolism : Studies on the metabolism of paracetamol and related genetic differences have been crucial in understanding intersubject and ethnic variability in drug response and toxicity risk (Zhao & Pickering, 2011).

Future Directions

Research is ongoing to improve the efficacy and safety of Paracetamol-d4. For example, genotyping may improve efficacy and safety . Within the current trend toward the minimization of opioid analgesia, it is consistently included in multimodal, non-opioid, or opioid-sparing therapies . Future research may focus on further understanding its mechanism of action and finding ways to mitigate its potential liver toxicity .

properties

IUPAC Name

N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVAJINKPMORJF-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1NC(=O)C)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480413
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaminophen-d4

CAS RN

64315-36-2
Record name Paracetamol-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64315-36-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

An intimate mixture of hydroquinone (5.5 g), acetamide (3.5 g) and phosphotungstic acid (0.3 g) was placed in a well stoppered stainless steel tube from which air has been displaced with nitrogen. The tube was kept in a temperature controlled oven at 280°-300° C. for 1.5 hrs. The tube was then removed from the oven, cooled, opened, contents extracted with ethyl acetate, crystallized and products analyzed by gas chromatography. Pure standard substances were used for calibration. The products were also analyzed and identified by GC-mass spectroscopy techniques. The conversion of hydroquinone was 95% by wt. and selectivity to N-acetyl para aminophenol was 86%. Pure N-acetyl para aminophenol could be isolated from the products by column chromatography using alumina.
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5.5 g
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3.5 g
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Synthesis routes and methods II

Procedure details

This example shows the stepwise reduction of p-nitrophenol and acetylation of p-aminophenol to produce the N-acetyl-p-aminophenol according to this invention: 90 grams of p-nitrophenol was added to 243 ml of water containing 1.25 grams charcoal and 0.31 grams catalyst (50% catalyst 50% water) of 5% palladium-on-charcoal. The system was heated to 95°-98° C. and hydrogen pressure of 70 psig. After 1 hour hydrogenation, the batch was cooled to 48° C. (pH 5.8) and 35 grams acetic anhydride was added. The reduction was continued at 95°-98° C. and 70 psig until hydrogen uptake ceased. The batch was cooled to 40° C. (pH 5.0) and 35 grams of acetic anhydride was added with heating to 95° C. The batch was filtered to recover catalyst. The N-acetyl-p-aminophenol was crystallized to yield a white crystalline product. Quality of the APAP was good giving only a slight pink caustic test and the product yield was 81.2 %.
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Synthesis routes and methods III

Procedure details

The following analysis compares a typical APAP product produced by the stepwise/boric acid process of this invention with high purity standards. For this example 30 lbs. of p-nitrophenol was hydrogenated at 63°-67° C. by stepwise acetylation using 10 mole percent boric acid and adding 50% acetic anhydride after completing 60% of the hydrogenation. Product yield was about 85%.
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Yield
85%

Synthesis routes and methods IV

Procedure details

A process as set forth in claim 22 wherein acetic anhydride is reacted with the p-aminophenol contained in said purified raffinate to produce N-acetyl-p-aminophenol, and N-acetyl-p-aminophenol is recovered from the acetylation reaction mixture.
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
GOK Loh, EYL Wong, CZ Goh, YTF Tan, YL Lee… - Annals of …, 2023 - Taylor & Francis
… , tramadol D6 and paracetamol D4 are shown in Figure 1 . … m/z 156.15 > 114.10 for paracetamol D4. The MRM transitions … /z 156.15 > 69.10 for paracetamol D4. The dwell time for each …
Number of citations: 6 www.tandfonline.com
H Ishii, S Yamashita, I Kijima-Suda - igsrv.org
… After the plasma was spiked with aliquots of paracetamol-d4 as an internal standard, enzyme-hydrolysed and unhydrolysed analytes were removed using solid-phase extraction. The …
Number of citations: 0 igsrv.org
RKT Kam, MHM Chan, HT Wong, A Ghose… - Future Science …, 2018 - Future Science
… A stock solution of 200 mg/l paracetamol-D4 was prepared in HPLC grade methanol in a 1.5 ml eppendorf. A working internal standard solution at 200 μg/l was prepared by diluting the …
Number of citations: 15 www.future-science.com
C Montesano, SS Johansen, MKK Nielsen - Journal of Pharmaceutical and …, 2014 - Elsevier
… Afterwards 200 μL of extraction medium (EM) and 25 μL of internal standard solution at 0.40 mg/L for Bas, 50 mg/L for cyclobarbital and ibuprofene-D3 and 5 mg/L for paracetamol-D4 …
Number of citations: 91 www.sciencedirect.com
JD Baty, PR Robinson - Stable Isotopes: Applications in Pharmacology …, 1978 - Springer
… Phenacetin is metabolised to paracetamol by oxidative de-alkylation and aromatic hydroxylation of acetanilide-ds will produce paracetamol-d4 . The hydroxylated metabolites are …
Number of citations: 0 link.springer.com
BJ McCullough, CJ Hopley - Rapid Communications in Mass …, 2021 - Wiley Online Library
… of the five techniques detecting paracetamol, paracetamol‐D4 or ibuprofen, and diclofenac … compared by examining the paracetamol to paracetamol‐D4 ratio which we would expect to …
RC van Wijk, EHJ Krekels, V Kantae, AC Harms… - Scientific Reports, 2019 - nature.com
… medium samples were diluted with H 2 O to fall within the academic calibration range from 0.05 to 100 pg/uL with a final internal standard concentration of 25 pg/uL paracetamol-D4. …
Number of citations: 28 www.nature.com
NZM Homer, J Simpson - 2023 - protocols.io
This protocol describes the extraction and targeted mass spectrometry analysis of two drugs-paracetamol and AT7519, a CKDI inhibitor, following enrichment with isotopically labelled …
Number of citations: 2 www.protocols.io
Y Zhou, TT Sham, C Boisdon, BL Smith, JC Blair… - Analyst, 2023 - pubs.rsc.org
… Each concentration level was spiked with 500 ng mL −1 paracetamol-D4 to serve as the IS. The quantifier peak area ratios of paracetamol over paracetamol-D4 were measured and …
Number of citations: 5 pubs.rsc.org
RC Van Wijk, EHJ Krekels, V Kantae, A Ordas… - … of Pharmacology and …, 2019 - ASPET
… samples were thawed and 200 µl of methanol with paracetamol-D4 internal standard (1.4 pg/µl) … On the day of measurement, samples were thawed, 10 µl of 125-pg/µl paracetamol-D4 …
Number of citations: 31 jpet.aspetjournals.org

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